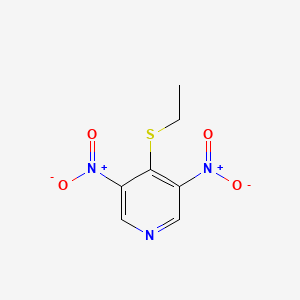

3,5-Dinitro-4-ethylthiopyridine

Description

Structure

3D Structure

Properties

CAS No. |

31872-77-2 |

|---|---|

Molecular Formula |

C7H7N3O4S |

Molecular Weight |

229.22 g/mol |

IUPAC Name |

4-ethylsulfanyl-3,5-dinitropyridine |

InChI |

InChI=1S/C7H7N3O4S/c1-2-15-7-5(9(11)12)3-8-4-6(7)10(13)14/h3-4H,2H2,1H3 |

InChI Key |

PMLSQDRPDKRVLS-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=C(C=NC=C1[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Strategies for 3,5 Dinitro 4 Ethylthiopyridine

Precursor Synthesis and Regioselective Functionalization of Pyridine (B92270) Scaffolds

The construction of 3,5-Dinitro-4-ethylthiopyridine is not a trivial task and typically involves a multi-step sequence. The process begins with the synthesis of a suitable precursor, which is then strategically functionalized. A common and logical precursor for this synthesis is 4-chloro-3,5-dinitropyridine (B135801). researchgate.netachemblock.com This intermediate contains the necessary dinitro-substitution pattern and a leaving group at the 4-position, poised for the introduction of the ethylthio moiety.

Nitration Protocols for Dinitropyridine Formation

The direct nitration of pyridine is a challenging chemical transformation due to the electron-deficient nature of the aromatic ring, which deactivates it towards electrophilic aromatic substitution. youtube.com The nitrogen atom in the ring is also susceptible to protonation under the strong acidic conditions of nitration, further increasing this deactivation. However, the synthesis of 3,5-dinitropyridine (B58125) derivatives can be achieved, often by starting with a pre-functionalized pyridine.

A viable route to the key intermediate, 4-chloro-3,5-dinitropyridine, involves the nitration of 4-chloropyridine. researchgate.netgoogle.com This process requires harsh conditions to overcome the inherent low reactivity of the pyridine ring.

Standard Nitration Conditions:

Reagents: A mixture of concentrated or fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is typically used. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Temperature: Elevated temperatures, often in the range of 100-110 °C, are necessary to drive the reaction forward. researchgate.netyoutube.com

Reaction Time: The reaction may require several hours to achieve a reasonable yield. researchgate.net

An analogous synthesis, the nitration of 4-chloropyrazole to 4-chloro-3,5-dinitropyrazole, highlights a similar methodology. In this procedure, a molar ratio of 1:4 of the substrate to nitric acid in the presence of sulfuric acid at 100-105 °C for 4 hours resulted in a yield of 73.8%. researchgate.net These conditions underscore the vigorous requirements for such dinitration reactions.

Alternative, milder methods have been developed to avoid the harshness of mixed-acid nitrations. One such method involves the use of dinitrogen pentoxide (N₂O₅) in an organic solvent, which can form an N-nitropyridinium intermediate. researchgate.netntnu.no This intermediate then rearranges to the 3-nitropyridine (B142982) product upon treatment with a sulfite (B76179) solution. researchgate.net While this method is effective for mono-nitration, achieving controlled dinitration at the 3 and 5 positions requires careful optimization of the substrate and conditions.

The regioselectivity of the nitration is directed by the substituents present on the pyridine ring. For a 4-substituted pyridine, the incoming nitro groups are directed to the 3 and 5 positions (meta to the nitrogen and ortho/para to the substituent, depending on its nature).

Introduction of the Ethylthio Moiety: Reaction Mechanisms and Selectivity

With the 4-chloro-3,5-dinitropyridine precursor in hand, the ethylthio group is introduced via a nucleophilic aromatic substitution (SₙAr) reaction. youtube.comacsgcipr.org The two electron-withdrawing nitro groups at the 3 and 5 positions strongly activate the carbon at the 4-position towards nucleophilic attack. This activation is crucial for the success of the substitution.

Reaction Mechanism: The SₙAr reaction proceeds through a two-step addition-elimination mechanism. nih.govyoutube.com

Nucleophilic Addition: The nucleophile, typically sodium or potassium ethylthiolate (CH₃CH₂S⁻), attacks the electron-deficient carbon atom at the 4-position of the pyridine ring. This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the pyridine ring and, importantly, onto the oxygen atoms of the two nitro groups, which provides significant stabilization. youtube.comvaia.com

Elimination: In the second step, the leaving group, which is the chloride ion in this case, is expelled from the Meisenheimer complex. This step restores the aromaticity of the pyridine ring and yields the final product, this compound.

The nucleophile is generated by treating ethanethiol (B150549) (CH₃CH₂SH) with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to deprotonate the thiol and form the more potent ethylthiolate anion. acsgcipr.org The reaction is highly selective for the 4-position due to the powerful activating effect of the flanking nitro groups. nih.govresearchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of the synthesis of this compound is highly dependent on the careful control of reaction parameters. Optimization of solvent, temperature, and catalysts is key to maximizing yield and purity.

Solvent Effects and Temperature Dependence in Synthetic Pathways

Both the nitration and the nucleophilic substitution steps are sensitive to solvent and temperature.

For the nitration step , temperature control is critical. The reaction is highly exothermic, and excessive temperatures can lead to side reactions and decomposition, reducing the yield and purity of the desired 4-chloro-3,5-dinitropyridine. youtube.com

For the SₙAr thiylation step , the choice of solvent plays a significant role in the reaction rate and outcome. Polar aprotic solvents are generally preferred as they can solvate the cation of the ethylthiolate salt while leaving the nucleophilic anion relatively free to react. libretexts.orgrsc.org This enhances the nucleophilicity of the thiolate.

Below is an interactive table summarizing the effects of different solvents on SₙAr reactions, based on general principles and related studies. rsc.orgrsc.org

| Solvent | Type | Dielectric Constant (ε) | General Effect on SₙAr Rate | Rationale |

| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | High | Excellent at solvating cations, leaving the nucleophile highly reactive. |

| Dimethyl Sulfoxide (B87167) (DMSO) | Polar Aprotic | 46.7 | Very High | Highly polar, effectively solvates cations. |

| Acetonitrile | Polar Aprotic | 37.5 | Moderate to High | Good polarity, effective for many SₙAr reactions. |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Moderate | Less polar than DMF/DMSO, but still a common choice. |

| Ethanol | Polar Protic | 24.5 | Low to Moderate | Can solvate both the nucleophile and the cation, potentially reducing nucleophile reactivity through hydrogen bonding. |

| Toluene | Nonpolar | 2.4 | Very Low | Poor solubility for ionic nucleophiles, leading to slow reaction rates. |

This table is a generalized representation. Optimal conditions should be determined experimentally.

Temperature also influences the SₙAr reaction. While heating can increase the reaction rate, it can also promote side reactions or decomposition of the starting material or product, especially given the presence of the thermally sensitive nitro groups. youtube.com A typical temperature range for such reactions might be from room temperature to around 100 °C, depending on the reactivity of the substrate and the chosen solvent. acsgcipr.org

Catalytic Approaches in Thiylation and Nitration Reactions

While the SₙAr reaction to form this compound is highly activated and may proceed without a catalyst, catalytic methods are an important area of optimization in modern synthesis.

Catalytic Thiylation: For less activated substrates, transition metal catalysts are sometimes employed to facilitate C-S bond formation. However, for a highly electron-deficient substrate like 4-chloro-3,5-dinitropyridine, such catalysis is generally unnecessary. Phase-transfer catalysts (PTCs) could be considered to facilitate the reaction between an aqueous solution of the thiolate and the substrate dissolved in an organic solvent. This would enhance the transport of the nucleophile into the organic phase, potentially increasing the reaction rate and allowing for milder conditions.

Catalytic Nitration: The development of catalytic nitration methods is a key goal to avoid the use of large quantities of strong acids. rsc.org

Lewis Acid Catalysis: Lewis acids can be used to activate the nitrating agent, potentially allowing for milder reaction conditions than the traditional mixed-acid protocol. bath.ac.uk

Solid Acid Catalysts: Using solid-supported acid catalysts, such as polymer-bound acids, can simplify the reaction workup and reduce corrosive waste streams. rsc.org These catalysts can often be filtered off and potentially recycled.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. researchgate.net

Key Green Approaches:

Alternative Solvents: Replacing hazardous solvents like DMF (a suspected reprotoxin) with greener alternatives is a primary goal. acsgcipr.org Solvents like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) are being explored as replacements for traditional dipolar aprotic and ether solvents. sigmaaldrich.comnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry. nih.govyoutube.com It can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. consensus.appnih.govclockss.org Both the nitration and SₙAr steps are potential candidates for optimization using microwave-assisted organic synthesis (MAOS). researchgate.netconsensus.app

Catalytic Methods: As discussed previously, employing catalytic amounts of reagents instead of stoichiometric quantities of strong acids for nitration reduces waste and improves atom economy. rsc.orgtcu.edu

Process Intensification: Developing a one-pot or telescoped synthesis, where intermediates are not isolated, can significantly reduce solvent use, waste generation, and energy consumption.

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and more environmentally benign.

Solvent-Free and Catalyst-Free Synthetic Protocols

Typically, SNAr reactions of this type are conducted in a polar aprotic solvent and may be facilitated by a base to deprotonate the thiol, thereby increasing its nucleophilicity. However, under certain conditions, the reaction could potentially proceed without a solvent or a dedicated catalyst.

Theoretical Solvent-Free Approach:

A plausible solvent-free approach would involve the direct reaction of molten 4-chloro-3,5-dinitropyridine with an excess of ethanethiol. The reaction would likely require elevated temperatures to ensure the reactants are in a liquid state and to provide the necessary activation energy for the substitution to occur. In this scenario, ethanethiol would act as both the reactant and the reaction medium.

Table 1: Hypothetical Parameters for Solvent-Free Synthesis

| Parameter | Proposed Condition | Rationale |

| Reactants | 4-chloro-3,5-dinitropyridine, Ethanethiol | Direct reaction of precursors. |

| Stoichiometry | Excess ethanethiol | To drive the reaction to completion and act as a solvent. |

| Temperature | > Melting point of reactants | To ensure a homogenous liquid phase. |

| Catalyst | None | High temperature may be sufficient to overcome the activation barrier. |

| Work-up | Distillation/Crystallization | To remove excess ethanethiol and purify the product. |

It is important to note that while a catalyst might be omitted, a base such as a tertiary amine could be beneficial to neutralize the HCl formed during the reaction, which could otherwise protonate the pyridine nitrogen and deactivate the ring towards nucleophilic attack. However, in a strictly catalyst-free system, the reaction would proceed without such an additive.

Atom Economy and Sustainable Synthetic Route Design

Atom economy is a critical metric in assessing the sustainability of a chemical process, measuring the efficiency with which atoms from the reactants are incorporated into the desired product. nih.gov The calculation for atom economy is:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For the synthesis of this compound from 4-chloro-3,5-dinitropyridine and ethanethiol, the reaction is as follows:

C5H2ClN2O4 (4-chloro-3,5-dinitropyridine) + C2H5SH (ethanethiol) → C7H7N3O4S (this compound) + HCl

The molecular weights of the compounds involved are:

4-chloro-3,5-dinitropyridine: 203.55 g/mol

Ethanethiol: 62.13 g/mol

this compound: 229.22 g/mol

Hydrogen Chloride: 36.46 g/mol

The atom economy for this reaction is calculated as:

Atom Economy (%) = (229.22 / (203.55 + 62.13)) x 100 = (229.22 / 265.68) x 100 ≈ 86.28%

Table 2: Atom Economy Calculation for the Synthesis of this compound

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| 4-chloro-3,5-dinitropyridine | C5H2ClN2O4 | 203.55 | Reactant |

| Ethanethiol | C2H5SH | 62.13 | Reactant |

| This compound | C7H7N3O4S | 229.22 | Product |

| Hydrogen Chloride | HCl | 36.46 | Byproduct |

| Atom Economy | 86.28% |

To further enhance the sustainability of this synthetic route, several factors could be considered:

Solvent Choice: If a solvent is necessary, selecting a green solvent with low toxicity and environmental impact is crucial.

Energy Efficiency: Optimizing the reaction temperature and time to minimize energy consumption.

Waste Minimization: Developing efficient purification methods that reduce solvent usage and waste generation.

By focusing on these principles, the synthesis of this compound can be designed to be both efficient and environmentally responsible.

Reactivity Profiles and Mechanistic Investigations of 3,5 Dinitro 4 Ethylthiopyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Pyridine (B92270) Ring

The pyridine ring in 3,5-Dinitro-4-ethylthiopyridine is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of two strongly electron-withdrawing nitro groups at the 3 and 5 positions. These groups significantly reduce the electron density of the aromatic system, making it susceptible to attack by nucleophiles.

Displacement of the Ethylthio Group by Diverse Nucleophiles

The ethylthio (-SEt) group at the 4-position is anticipated to be a viable leaving group in SNAr reactions. While direct experimental evidence for the displacement of the ethylthio group in this compound is not available in the reviewed literature, studies on analogous compounds with other leaving groups (e.g., halogens) suggest that a wide range of nucleophiles could potentially displace the ethylthio group. nih.gov

Hypothesized Reactivity with Various Nucleophiles:

| Nucleophile Category | Example Nucleophiles | Expected Product |

| Oxygen Nucleophiles | Hydroxide (B78521), Alkoxides, Phenoxides | 4-Hydroxy/Alkoxy/Phenoxy-3,5-dinitropyridine |

| Nitrogen Nucleophiles | Ammonia, Primary/Secondary Amines | 4-Amino/Alkylamino-3,5-dinitropyridine |

| Sulfur Nucleophiles | Thiolates | 4-Alkylthio/Arylthio-3,5-dinitropyridine |

| Carbon Nucleophiles | Cyanide, Enolates | 4-Cyano/Carbon-substituted-3,5-dinitropyridine |

The reactivity of these nucleophiles would be expected to follow general trends, with softer nucleophiles potentially favoring reaction at the sulfur-bearing carbon, and harder nucleophiles reacting at the carbon atom of the pyridine ring.

Kinetic and Thermodynamic Studies of SNAr Processes

Detailed kinetic and thermodynamic studies on the SNAr reactions of this compound are conspicuously absent from the scientific literature. Such studies are crucial for elucidating the reaction mechanism, determining rate constants, and understanding the influence of solvent and temperature on the reaction outcomes. For related dinitropyridine systems, SNAr reactions are known to proceed through a Meisenheimer complex intermediate. nih.gov A similar mechanism is plausible for this compound.

Anticipated Mechanistic Steps:

Nucleophilic Attack: A nucleophile attacks the electron-deficient C4 carbon of the pyridine ring, leading to the formation of a negatively charged intermediate (Meisenheimer complex). The negative charge is stabilized by resonance, involving the two nitro groups.

Departure of the Leaving Group: The ethylthio group departs, restoring the aromaticity of the pyridine ring and yielding the substituted product.

Without experimental data, it is impossible to provide specific kinetic parameters such as rate constants (k), activation energies (Ea), or thermodynamic data like enthalpy (ΔH) and entropy (ΔS) of activation for these processes.

Regioselectivity and Stereochemical Outcomes in Substitution Reactions

For this compound, the primary site of nucleophilic attack is expected to be the C4 position due to the activating effect of the two meta-directing nitro groups and the presence of a leaving group at this position. However, the possibility of attack at other positions, particularly C2 or C6, cannot be entirely ruled out, especially with highly reactive nucleophiles or under forcing conditions. No studies on the stereochemical outcomes of reactions involving this compound have been reported.

Electrophilic Reactions and Derivatization at the Pyridine Core

The strongly deactivated nature of the pyridine ring in this compound makes it highly resistant to electrophilic aromatic substitution. The electron-withdrawing nitro groups create a significant electron deficiency, repelling potential electrophiles.

Site-Selective Functionalization of the Aromatic System

Achieving site-selective electrophilic functionalization on the pyridine ring of this compound would be exceptionally challenging. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions are unlikely to proceed under normal conditions.

Reactivity of Nitro Groups in Electrophilic Environments

While the pyridine ring is unreactive towards electrophiles, the nitro groups themselves can potentially undergo reactions in specific electrophilic environments, although such transformations are not common for aromatic nitro compounds. For instance, reduction of the nitro groups to amino groups is a plausible transformation, which would dramatically alter the reactivity of the molecule, turning the deactivated ring into an activated one. However, no such derivatization has been reported for this compound.

Redox Chemistry of the Nitro and Thioether Functionalities

The chemical character of this compound is significantly influenced by the presence of two key functional groups: the electron-withdrawing nitro groups and the oxidizable thioether linkage. These moieties provide distinct sites for redox reactions, enabling a range of chemical transformations.

The reduction of nitroaromatic compounds is a fundamental transformation in organic synthesis, often yielding valuable amino derivatives. The two nitro groups on the pyridine ring of this compound are susceptible to reduction under various conditions, potentially leading to mono- or di-amino products. The specific outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Common methods for the reduction of aromatic nitro groups involve catalytic hydrogenation or the use of metals in acidic media. researchgate.net For instance, catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel is a widely employed technique for converting nitroarenes to anilines. researchgate.net Metal-based reductions, such as with iron, tin, or zinc in the presence of an acid like hydrochloric acid, also effectively achieve this transformation. researchgate.net In the case of dinitro compounds, selective reduction of one nitro group can sometimes be achieved by using specific reagents like sodium sulfide (B99878) or by carefully controlling the reaction conditions.

For dinitroimidazole derivatives, which share some electronic similarities with dinitropyridines, selective reduction of one nitro group has been successfully accomplished using iron dust in glacial acetic acid at room temperature. researchgate.net This suggests that similar conditions could potentially be applied to this compound to yield aminonitropyridine derivatives. The choice of reducing agent is crucial, as some, like lithium aluminum hydride, can lead to the formation of azo compounds from aromatic nitro compounds. researchgate.net

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Typical Products | Notes |

| H₂/Pd/C | Amines | Widely applicable for both aromatic and aliphatic nitro groups. researchgate.net |

| H₂/Raney Nickel | Amines | Often used when dehalogenation is a concern. |

| Fe/Acid (e.g., HCl, Acetic Acid) | Amines | A classic and effective method. researchgate.netresearchgate.net |

| Sn/HCl | Amines | A well-established method for nitro group reduction. researchgate.net |

| Zn/Acid | Amines | Provides a mild reduction environment. researchgate.net |

| Sodium Sulfide (Na₂S) | Amines | Can sometimes achieve selective reduction of one nitro group in dinitro compounds. |

The reduction of the nitro groups in this compound would transform the electron-poor pyridine ring into a more electron-rich system, significantly altering its chemical reactivity and potential applications.

The sulfur atom of the ethylthio group in this compound represents a nucleophilic center that is readily susceptible to oxidation. This oxidation can proceed in a stepwise manner, first yielding the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone.

The oxidation of thioethers is a common reaction, and a variety of oxidizing agents can be employed to achieve this transformation. Hydrogen peroxide is a frequently used oxidant for this purpose. osti.gov For example, the oxidation of 1-Arylthio-3,5-dinitrobenzenes, which are structural analogs of the title compound, with hydrogen peroxide leads to the formation of the corresponding sulfoxides and sulfones. osti.gov The selectivity towards the sulfoxide or sulfone can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions.

Other reagents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) and periodates, are also effective for the oxidation of thioethers. The choice of oxidant and reaction conditions can influence the outcome, with stronger oxidizing conditions generally favoring the formation of the sulfone. The electronic nature of the pyridine ring, being electron-deficient due to the two nitro groups, can influence the reactivity of the thioether group towards oxidation.

Table 2: Common Oxidizing Agents for Thioethers

| Oxidizing Agent | Typical Products |

| Hydrogen Peroxide (H₂O₂) | Sulfoxides, Sulfones osti.gov |

| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxides, Sulfones |

| Sodium Periodate (NaIO₄) | Sulfoxides |

| Potassium Permanganate (KMnO₄) | Sulfones |

| Ozone (O₃) | Sulfoxides, Sulfones |

The oxidation of the thioether to a sulfoxide or sulfone introduces a new functional group with different electronic and steric properties, which can be exploited for further synthetic modifications.

Advanced Mechanistic Elucidation via Isotope Labeling and Intermediate Trapping

While specific mechanistic studies on this compound are not extensively documented in the available literature, the application of advanced techniques such as isotope labeling and intermediate trapping would be invaluable for a detailed understanding of its reactivity.

Isotope Labeling:

Isotope labeling studies are a powerful tool for tracing the path of atoms and bonds during a chemical reaction. In the context of the redox reactions of this compound, several informative experiments could be designed.

¹⁵N-Labeling: To elucidate the mechanism of nitro group reduction, one or both nitro groups could be labeled with the stable isotope ¹⁵N. By analyzing the distribution of ¹⁵N in the products (e.g., monoamino or diamino derivatives) and any nitrogen-containing byproducts, the sequence and selectivity of the reduction process could be determined. This would be particularly useful in distinguishing between different reduction pathways in asymmetric dinitro compounds. Recent advancements have demonstrated strategies for nitrogen isotope exchange in pyridine rings, which could potentially be adapted for the synthesis of ¹⁵N-labeled this compound. researchgate.netnih.gov

¹⁸O-Labeling: The mechanism of thioether oxidation could be investigated using ¹⁸O-labeled oxidants, such as H₂¹⁸O₂. By analyzing the incorporation of ¹⁸O into the resulting sulfoxide or sulfone, the source of the oxygen atom can be unequivocally established. This can help to differentiate between different oxidative mechanisms, for instance, those involving direct oxygen transfer from the peroxide versus those that proceed through other oxygen-containing intermediates.

Intermediate Trapping:

The redox reactions of this compound may proceed through short-lived, reactive intermediates. Intermediate trapping techniques are designed to capture these transient species, providing direct evidence for their existence and role in the reaction mechanism.

Radical Intermediates: The reduction of nitroaromatic compounds can sometimes involve single-electron transfer (SET) steps, leading to the formation of radical anion intermediates. These reactive species could potentially be "trapped" by radical scavengers. For example, the addition of a stable radical like (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) to the reaction mixture could intercept any radical intermediates, forming a stable adduct that can be isolated and characterized. The observation of such an adduct would provide strong evidence for a radical-based reduction mechanism.

Trapping of Electrophilic/Nucleophilic Intermediates: During the oxidation or reduction processes, transient electrophilic or nucleophilic species might be formed. These could be trapped by adding a suitable nucleophile or electrophile to the reaction mixture. The formation of a new product derived from the trapping agent and the intermediate would provide insight into the nature of the transient species.

While the direct application of these advanced mechanistic techniques to this compound awaits experimental investigation, their potential to provide a deeper understanding of its complex reactivity is clear. Such studies would be crucial for the rational design of synthetic routes utilizing this compound and for predicting its behavior in various chemical environments.

Derivatization, Analog Development, and Structure Reactivity Relationships of 3,5 Dinitro 4 Ethylthiopyridine

Synthesis of Pyridine (B92270) Analogues with Varied Alkylthio and Dinitro Substituents

The synthesis of 3,5-dinitro-4-ethylthiopyridine and its analogues primarily relies on the nucleophilic aromatic substitution (SNAr) reactions of activated pyridine precursors. The high electrophilicity of the pyridine ring, enhanced by the presence of two nitro groups, facilitates the displacement of a suitable leaving group at the C-4 position by various sulfur nucleophiles.

A common precursor for these syntheses is a 4-halo-3,5-dinitropyridine, which can readily react with a range of alkylthiols to yield the corresponding 4-alkylthio-3,5-dinitropyridine derivatives. The general synthetic approach allows for the introduction of a wide variety of alkylthio groups, enabling the systematic modification of the compound's steric and electronic properties.

While specific literature on the synthesis of this compound is not abundant, the general reactivity of dinitropyridines suggests a straightforward synthetic route. chemrxiv.org For instance, the reaction of 4-chloro-3,5-dinitropyridine (B135801) with ethyl mercaptan in the presence of a base would be a viable method for its preparation.

The variation of substituents is not limited to the alkylthio group. Analogues with different substitution patterns of the nitro groups can also be synthesized, although this often requires more complex multi-step procedures starting from different pyridine precursors. The synthesis of various dinitropyridine isomers has been a subject of interest due to their diverse applications. chemrxiv.org

Table 1: Representative Synthetic Approaches for Substituted Pyridinethiones

| Starting Material | Reagent(s) | Product Type | Reference |

| 3-Iodopyridines | Thiobenzoic acid | Pyridine-3-thiols | nuph.edu.uaresearchgate.net |

| Phenacyl sulfone | Triethylorthoformate, Isothiocyanates | N-substituted pyridine-2(1H)-thiones | researchgate.net |

| 2-Halopyridinium ketene (B1206846) hemiaminals | Sulfur nucleophiles | 2-Thiopyridines | chemrxiv.org |

| 4-Halo-3,5-dinitropyridine | Alkylthiols | 4-Alkylthio-3,5-dinitropyridines | researchgate.netnih.gov |

Exploitation of this compound as a Building Block in Heterocyclic Annulation Reactions

The this compound scaffold is a valuable precursor for the synthesis of fused heterocyclic systems through annulation reactions. The electron-deficient nature of the pyridine ring and the potential for the ethylthio group to act as a leaving group or a handle for further functionalization make it a versatile substrate for various cyclization strategies.

One approach involves the reaction of the dinitropyridine core with bifunctional nucleophiles, leading to the formation of a new fused ring. For example, reaction with a compound containing both an amino and a thiol group could lead to the formation of thieno[2,3-b]pyridine (B153569) or other related heterocyclic systems. The synthesis of pyrido[3,2-b] nih.govresearchgate.netbenzothiazine derivatives from 2-chloro-3,5-dinitropyridine (B146277) demonstrates the feasibility of such transformations. chemrxiv.org

Furthermore, the dinitropyridine moiety can participate in cycloaddition reactions. While specific examples with this compound are scarce, related dinitropyridines have been shown to undergo [3+2] cycloaddition reactions, leading to the formation of novel polycyclic systems.

The development of synthetic methods for thiopyran-fused heterocycles, such as thiopyrano[2,3-b]indoles and thiopyranoquinolines, highlights the broader interest in sulfur-containing fused pyridine systems. nih.gov

Design and Synthesis of Complex Molecular Scaffolds Incorporating the this compound Unit

The unique electronic and structural features of this compound make it an attractive component in the design of more complex molecular scaffolds. The term "scaffold hopping" refers to the strategy of replacing a core molecular structure with a different one while retaining similar biological activity, and pyridine derivatives are often employed in such approaches. chemrxiv.org

The pyridine ring itself is a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive compounds. nih.gov The introduction of the dinitro and ethylthio substituents provides specific vectors for interaction with biological targets and allows for fine-tuning of the molecule's properties.

The synthesis of complex scaffolds can be achieved through multi-step sequences where the this compound unit is introduced early on and subsequently elaborated. For instance, the ethylthio group can be oxidized to a sulfoxide (B87167) or sulfone, which can then participate in further reactions. Alternatively, the nitro groups can be reduced to amino groups, which can then be derivatized to build up more complex structures. The design of novel phosphodiesterase 5 inhibitors based on a 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine scaffold showcases how strategic modifications can lead to potent and selective compounds. nih.gov

Advanced Spectroscopic Characterization and Crystallographic Elucidation of 3,5 Dinitro 4 Ethylthiopyridine

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Mapping

High-Resolution Mass Spectrometry (HRMS) serves as a powerful analytical technique for the precise determination of the elemental composition of a molecule and for elucidating its structure through controlled fragmentation. In the structural characterization of 3,5-Dinitro-4-ethylthiopyridine, HRMS provides definitive confirmation of its molecular formula and offers critical insights into the connectivity and stability of its constituent parts.

The analysis begins with the determination of the compound's exact mass. The molecular formula of this compound is C₇H₇N₃O₄S. Based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, and ³²S), the theoretical monoisotopic mass can be calculated with a high degree of precision. This calculated value is then compared against the experimentally measured mass from the HRMS instrument. The close agreement between the theoretical and experimental exact masses, typically within a few parts per million (ppm), provides unambiguous confirmation of the elemental composition, a crucial first step in the identification of the compound.

Following the confirmation of the molecular formula, tandem mass spectrometry (MS/MS) experiments are conducted to map the fragmentation pathways of the protonated molecule [M+H]⁺. In this process, the molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragments allows for a detailed reconstruction of the molecule's structure.

For this compound, the fragmentation is expected to be influenced by the presence of the nitro groups, the pyridine (B92270) ring, and the ethylthio substituent. The initial fragmentation events are likely to involve the loss of the nitro groups (NO₂) or the ethyl group from the thioether linkage.

A plausible fragmentation pathway for [C₇H₇N₃O₄S+H]⁺ is outlined below. The fragmentation cascade often begins with the loss of stable neutral molecules.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Theoretical m/z | Proposed Fragmentation Step |

| [M+H]⁺ | [C₇H₈N₃O₄S]⁺ | 246.0234 | Molecular Ion |

| [M+H - NO₂]⁺ | [C₇H₈N₂O₂S]⁺ | 200.0332 | Loss of a nitro group |

| [M+H - 2NO₂]⁺ | [C₇H₈NS]⁺ | 138.0426 | Loss of both nitro groups |

| [M+H - C₂H₄]⁺ | [C₅H₄N₃O₄S]⁺ | 217.9920 | Loss of ethene from the ethylthio group |

| [M+H - C₂H₅]⁺ | [C₅H₃N₃O₄S]⁺ | 216.9842 | Loss of an ethyl radical |

| [M+H - C₂H₄ - NO₂]⁺ | [C₅H₄N₂O₂S]⁺ | 171.0019 | Sequential loss of ethene and a nitro group |

The fragmentation pattern provides a detailed fingerprint of the molecule. The initial loss of a nitro group (NO₂), a common fragmentation for nitroaromatic compounds, results in a significant fragment ion. The subsequent loss of the second nitro group further confirms the presence of two such functionalities. Cleavage of the ethylthio side chain, either through the loss of an ethyl radical (•C₂H₅) or through a rearrangement leading to the elimination of ethene (C₂H₄), provides evidence for the ethylthio substituent at the C4 position of the pyridine ring. The high-resolution measurement of the m/z values for each of these fragment ions allows for the confident assignment of their elemental compositions, thereby solidifying the structural elucidation of this compound.

Computational and Theoretical Chemistry of 3,5 Dinitro 4 Ethylthiopyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO) and Band Gaps

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. For 3,5-Dinitro-4-ethylthiopyridine, specific values for HOMO and LUMO energies and the corresponding band gap have not been reported in the literature. Such a study would provide insight into its potential as an electrophile or nucleophile and its kinetic stability.

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution Analysis

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This analysis is vital for understanding intermolecular interactions and predicting sites of reaction. There are currently no published EPS maps or detailed charge distribution analyses for this compound.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data

Theoretical calculations can predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption wavelengths. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. While general methodologies for these predictions are well-established, specific predicted spectroscopic parameters for this compound are not available in the scientific literature.

Theoretical Prediction of Reaction Mechanisms and Transition State Structures

Computational chemistry can be employed to elucidate reaction pathways, identify transition state structures, and calculate activation energies. This is particularly useful for understanding the reactivity of nitroaromatic compounds. For this compound, no theoretical studies on its reaction mechanisms, such as nucleophilic aromatic substitution, have been reported.

Solvation Models and Solvent Effects on Reactivity and Electronic Structure

The surrounding solvent can significantly influence a molecule's properties and reactivity. Solvation models, both implicit and explicit, are used in computational chemistry to account for these effects. An investigation into the solvent effects on the electronic structure and reactivity of this compound would be beneficial for understanding its behavior in solution, but such studies have not yet been published.

While the provided outline details a thorough computational investigation of a chemical compound, there is a clear gap in the scientific literature concerning this compound. The specific data required to elaborate on its electronic structure, molecular dynamics, spectroscopic properties, reaction mechanisms, and solvent effects are not available. This highlights an opportunity for future research to characterize this compound and contribute to the broader understanding of dinitropyridine derivatives.

Academic Research Applications of 3,5 Dinitro 4 Ethylthiopyridine

Utilization as a Precursor in Advanced Materials Science Research

The application of pyridine (B92270) derivatives in materials science is well-established, and the specific functionalities of 3,5-Dinitro-4-ethylthiopyridine suggest its potential as a precursor for a range of advanced materials.

The structure of this compound lends itself to incorporation into polymeric structures. In the realm of conjugated polymers, the electron-withdrawing nature of the dinitropyridine core can be exploited to tune the electronic properties of the resulting materials. The introduction of such an electron-deficient unit into a polymer backbone can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is a critical parameter for applications in organic electronics, such as in p-type semiconductors for organic solar cells google.com. While research on polymers containing this compound is not yet reported, the principles of polymer design suggest its potential utility.

In the field of coordination polymers, nitro-containing ligands like 3,5-dinitrobenzoate (B1224709) have been shown to be versatile due to their multiple coordination modes involving both the carboxylate and nitro groups nih.gov. By analogy, this compound offers several potential coordination sites: the pyridine nitrogen, the sulfur atom of the ethylthio group, and the oxygen atoms of the nitro groups. This versatility could allow for the formation of coordination polymers with diverse topologies and properties nih.gov. The ethylthio group, in particular, introduces a soft donor site that can selectively coordinate with certain metal ions, potentially leading to polymers with interesting electronic or catalytic properties.

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Potential Role of this compound | Anticipated Properties |

| Conjugated Polymers | Electron-deficient monomer | Tunable electronic properties, lower LUMO energy levels |

| Coordination Polymers | Multidentate ligand | Diverse network topologies, potential for catalytic or magnetic properties |

The design of ligands is central to the development of coordination complexes and Metal-Organic Frameworks (MOFs) with tailored properties. The this compound molecule possesses a combination of a hard N-donor (pyridine), a soft S-donor (ethylthio), and potential O-donors (nitro groups), making it a potentially hemilabile ligand. This combination of donor sites could be used to stabilize metal centers in various oxidation states and coordination geometries nih.gov.

In the context of MOFs, organic ligands (or linkers) dictate the framework's structure and, consequently, its properties such as porosity, stability, and functionality. Pyridine-based linkers are common in MOF synthesis nih.gov. The dinitro-substitution on the pyridine ring of this compound would introduce strong electron-withdrawing character, which could influence the electronic properties of the resulting MOF. Furthermore, the presence of nitro groups can be advantageous for specific applications, such as the sensing of certain analytes or in the design of energetic materials researchgate.netrsc.org. The ethylthio group provides an additional functional site that could be used for post-synthetic modification of the MOF or to modulate its interaction with guest molecules. While MOFs based on this specific ligand have not been reported, the synthesis of MOFs from other functionalized pyridines is well-documented nih.gov.

Table 2: Potential Coordination Modes of this compound in MOFs

| Donor Atom(s) | Coordination Mode | Potential Metal Ions |

| Pyridine Nitrogen | Monodentate | Transition metals, Lanthanides |

| Ethylthio Sulfur | Monodentate | Soft transition metals (e.g., Ag(I), Cu(I), Pd(II)) |

| Pyridine N and Ethylthio S | Bidentate chelating | Transition metals |

| Pyridine N and Nitro O | Bidentate chelating | Various metal ions |

| Bridging via multiple donors | Polynuclear complexes/MOFs | Various metal ions |

Role as a Reagent or Building Block in Novel Organic Synthesis Methodologies

The reactivity of the this compound ring is significantly influenced by the two electron-withdrawing nitro groups. These groups activate the pyridine ring towards nucleophilic aromatic substitution, making the compound a valuable precursor for the synthesis of more complex heterocyclic systems.

The substitution pattern of this compound offers interesting possibilities for regioselective synthesis. The positions ortho and para to the pyridine nitrogen are activated by the nitro groups, but the presence of the ethylthio group at the 4-position directs nucleophilic attack to the 2- and 6-positions. This allows for the selective introduction of substituents to create polysubstituted pyridines, which are important scaffolds in medicinal chemistry and materials science. For instance, reaction with various nucleophiles could lead to the displacement of a nitro group or the ethylthio group, depending on the reaction conditions and the nature of the nucleophile. The synthesis of complex heterocyclic structures often relies on the predictable reactivity of such building blocks nsc.ru. While specific examples utilizing this compound are not available, the principles of pyridine chemistry suggest its utility in this area. The development of stereoselective reactions involving this scaffold could lead to the synthesis of chiral pyridine derivatives with potential applications in asymmetric catalysis nih.gov.

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials nih.gov. The reactive nature of the this compound nucleus makes it a potential candidate for inclusion in MCRs. For example, it could act as the electrophilic component in reactions with various nucleophiles and other building blocks to assemble complex heterocyclic frameworks in a convergent and atom-economical manner. The development of new MCRs involving highly functionalized pyridines is an active area of research researchgate.net. The unique combination of functional groups in this compound could enable novel reaction pathways and lead to the discovery of new chemical transformations.

Analytical Chemistry Research Applications

In analytical chemistry, there is a continuous search for new reagents and probes for the selective detection and quantification of various analytes. The this compound molecule has features that suggest its potential in this field. The electron-deficient dinitropyridine core could interact with electron-rich analytes through charge-transfer interactions, potentially leading to a colorimetric or fluorometric response.

Furthermore, the ethylthio group could be used as a recognition site for specific metal ions, particularly soft metals like mercury, lead, or cadmium. Coordination of a metal ion to the sulfur atom could perturb the electronic structure of the molecule, leading to a measurable change in its spectroscopic properties (e.g., UV-Vis absorption or fluorescence emission). This principle is the basis for many chemosensors. While no analytical applications of this compound have been reported, the development of new analytical methods often involves the synthesis and evaluation of novel reagents with specific recognition and signaling capabilities.

Development of Derivatization Reagents for Chromatographic Analysis in Research Settings

The dinitrophenyl moiety, structurally similar to the dinitropyridine group in this compound, is a well-established functional group in derivatization reagents used in chromatography. These reagents are designed to react with specific functional groups in analyte molecules to enhance their detectability, particularly for techniques like High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection.

For instance, reagents containing a 3,5-dinitrobenzoyl group have been successfully used for the derivatization of amines, amino alcohols, and amino acids. nih.gov The dinitro group acts as a strong chromophore, significantly increasing the molar absorptivity of the derivatized analytes and thus lowering their detection limits. This principle is fundamental to the design of derivatization agents for enhancing analytical sensitivity.

Similarly, dinitrophenylhydrazine (DNPH) is a common reagent for the derivatization of aldehydes and ketones, enabling their analysis by LC-MS/MS. nih.gov The resulting derivatives often exhibit improved ionization efficiency and characteristic fragmentation patterns, which are beneficial for selective and sensitive quantification.

Given these precedents, this compound could theoretically be explored as a derivatization reagent. The electron-withdrawing nature of the two nitro groups on the pyridine ring could activate the 4-position for nucleophilic substitution, potentially allowing the ethylthio group to be displaced by analytes containing suitable nucleophilic functional groups. However, published research to validate this specific application is currently unavailable.

Table 1: Examples of Dinitro-Containing Derivatization Reagents and Their Applications

| Derivatization Reagent | Target Analytes | Analytical Technique | Purpose of Derivatization |

| 3,5-Dinitrobenzoyl chloride | Amines, Alcohols, Amino Acids | HPLC-UV | Enhanced UV detection |

| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones | LC-MS/MS | Improved ionization and fragmentation |

| 1-Fluoro-2,4-dinitrobenzene (Sanger's reagent) | Primary amines, Amino acids | HPLC-UV | Chromophoric tagging |

Use as a Chromatographic Reference Standard in Research

A chromatographic reference standard is a highly purified compound used as a benchmark for identifying and quantifying substances in an analytical sample. For a compound to be used as a reference standard, its chemical identity, purity, and stability must be well-characterized.

Currently, there is no evidence in the reviewed literature to suggest that this compound is used as a formal chromatographic reference standard in academic or commercial research settings. researchgate.net While it is commercially available, its primary use appears to be as a chemical intermediate or for exploratory research rather than as a certified reference material.

The development and certification of a reference standard involve a rigorous process, including:

Confirmation of chemical structure using techniques like NMR and mass spectrometry.

Determination of purity through multiple analytical methods (e.g., chromatography, titration).

Assessment of stability under defined storage conditions.

Without such characterization and validation, the use of this compound as a reliable quantitative reference standard in regulated or quality-controlled research environments would be limited.

Exploration in Chemo/Biosensor Design and Mechanism Research

The field of chemo/biosensors often utilizes molecules that exhibit a measurable response, such as a change in color or fluorescence, upon interaction with a specific analyte. The dinitropyridine scaffold is considered a promising precursor for the development of such sensors. researchgate.net Pyridine-based compounds, in general, have been extensively investigated as chemosensors for a variety of analytes, including metal ions. nih.govresearchgate.netdntb.gov.ua

The operational principle of these sensors often involves a receptor unit that selectively binds the target analyte and a signaling unit that transduces this binding event into an observable signal. The electron-deficient nature of the dinitropyridine ring in this compound could make it a candidate for a signaling unit or a component of a receptor for electron-rich species.

Furthermore, the thioether linkage introduces a site for potential coordination with soft metal ions. Research on other pyridine-based chemosensors has demonstrated that the coordination of metal ions can lead to significant changes in the photophysical properties of the molecule, such as fluorescence quenching or enhancement, which forms the basis for detection. nih.govnih.gov

While dinitropyridines are noted for their potential in biosensor development, specific research detailing the design and application of sensors based on this compound is not currently published.

Table 2: Principles of Pyridine-Based Chemosensors

| Sensor Type | Detection Principle | Target Analytes (Examples) | Observable Signal |

| Colorimetric | Change in absorption spectrum upon analyte binding | Metal ions (e.g., Fe³⁺, Cu²⁺) | Visible color change |

| Fluorescent | Alteration of fluorescence intensity (quenching or enhancement) | Metal ions, Anions | Change in fluorescence |

Probes for Mechanistic Chemical Biology Research (e.g., understanding enzyme activity, not clinical application)

Chemical probes are small molecules used to study and manipulate biological systems at the molecular level. They can be designed to interact with specific enzymes or other biomolecules to elucidate their function, mechanism, or role in cellular pathways.

The reactivity of the 3,5-dinitropyridine (B58125) system, particularly its susceptibility to nucleophilic aromatic substitution, suggests a potential application for compounds like this compound as probes for studying enzymes with nucleophilic residues (e.g., cysteine proteases). The ethylthio group could act as a leaving group upon reaction with a nucleophile in an enzyme's active site, leading to covalent modification of the enzyme. This interaction could be monitored to understand enzyme kinetics and mechanism.

However, there is no specific mention in the scientific literature of this compound being used as a probe for mechanistic chemical biology research. The development of such a probe would require extensive investigation into its reactivity, selectivity, and effects on the biological system of interest.

Emerging Research Frontiers and Future Perspectives in 3,5 Dinitro 4 Ethylthiopyridine Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

The synthesis of complex molecules like 3,5-Dinitro-4-ethylthiopyridine traditionally relies on batch processing, which can be time-consuming and challenging to scale. The adoption of flow chemistry and automated synthesis platforms presents a transformative approach for accelerating research and development. syrris.com Continuous-flow systems offer superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for managing highly exothermic reactions like nitrations. amt.ukpharmablock.com

The integration of automated flow reactors can enable the rapid optimization of reaction conditions and the generation of compound libraries for screening purposes. syrris.comnih.gov For the synthesis of this compound and its derivatives, an automated platform could systematically vary starting materials, reagents, and catalysts to explore a wider chemical space efficiently. nih.gov This high-throughput approach is crucial for discovering new analogues with tailored properties. nih.gov For instance, a key benefit of flow chemistry is enhanced safety, especially when dealing with potentially energetic nitro-compounds or unstable intermediates, as the reaction volumes at any given moment are minimal. pharmablock.comnih.gov

| Parameter | Conventional Batch Synthesis | Automated Flow Synthesis |

| Reaction Scale | Milligram to Kilogram | Microgram to Multigram |

| Heat Transfer | Poor; risk of localized hotspots | Excellent; precise temperature control |

| Mass Transfer | Often diffusion-limited | Enhanced; efficient mixing |

| Safety | Higher risk with energetic compounds | Inherently safer due to small reactor volumes amt.ukpharmablock.com |

| Optimization | Slow, one-at-a-time experiments | Rapid, automated sequential optimization |

| Reproducibility | Variable | High |

This table illustrates a hypothetical comparison of synthesis parameters for a dinitropyridine derivative, highlighting the advantages of automated flow chemistry.

Exploration of Photocatalytic and Electrocatalytic Transformations Involving the Compound

The functional groups of this compound—specifically the nitro groups and the thioether-substituted pyridine (B92270) ring—offer rich possibilities for photocatalytic and electrocatalytic transformations.

Photocatalysis: The photocatalytic reduction of nitroaromatic compounds is a well-explored area, often leading to the selective formation of valuable products like amines, azoxybenzenes, or azobenzenes. researchgate.netscilit.comresearchgate.net Under visible-light photocatalysis, the nitro groups of this compound could be selectively reduced. researchgate.net The specific products would depend on the choice of photocatalyst (e.g., TiO2, graphitic carbon nitride), the solvent, and the presence of sacrificial agents. researchgate.netdss.go.th This methodology provides a green alternative to traditional reduction methods that often require harsh reagents. The ability to tune the reduction potential could allow for the selective reduction of one nitro group over the other, leading to novel, unsymmetrically substituted aminonitropyridine derivatives.

| Starting Material | Potential Photocatalytic Reduction Products |

| This compound | 3-Amino-5-nitro-4-ethylthiopyridine |

| 3,5-Diamino-4-ethylthiopyridine | |

| 3,5-Bis(azoxy)bis(4-ethylthiopyridine) |

This table outlines potential products from the photocatalytic reduction of this compound, based on known transformations of nitroaromatic compounds. researchgate.net

Electrocatalysis: The pyridine and thioether moieties suggest potential for electrocatalytic applications. Pyridine-containing materials have been investigated as active sites for the electrocatalytic reduction of CO2. nih.gov While the primary interest in such systems is often CO2 conversion, the principles can be applied to other transformations. The sulfur atom in the ethylthio group could also play a role in mediating electron transfer at an electrode surface. Furthermore, electrocatalytic methods could be used to polymerize molecules containing thioether or aromatic functionalities, creating functional polymer films on electrode surfaces. rsc.orgresearchgate.net Research on thiophene-substituted bipyridine complexes has shown they can be electropolymerized to form stable, catalytically active films for CO2 reduction, a concept that could be extended to pyridine-thioether systems. rsc.orgresearchgate.net

Advanced Functional Material Design Based on Tailored this compound Scaffolds

The unique structure of this compound makes it a promising scaffold for the design of advanced functional materials. Dinitropyridines are recognized as valuable precursors for materials with applications in energetics, agrochemicals, and biosensors. researchgate.net The electron-deficient nature of the dinitropyridine ring, combined with the potential for intermolecular interactions via the nitro groups and the sulfur atom, can be exploited to create materials with specific optical, electronic, or recognition properties.

For instance, the compound could serve as a building block for:

Energetic Materials: Polynitropyridines are a class of energetic compounds. researchgate.net

Non-linear Optical (NLO) Materials: The push-pull electronic structure, which could be engineered by modifying the substituents, is a common motif in NLO chromophores.

Sensors: The electron-deficient ring could interact with electron-rich analytes, forming the basis for a chemical sensor.

Functional Scaffolds: In a broader context, scaffolds are crucial in material science and tissue engineering for providing structural support and biological signals. nih.govnih.gov While direct biomedical applications are outside this scope, the principle of using a core molecule to build larger, functional assemblies is relevant. The this compound scaffold could be functionalized to create liquid crystals or components of conductive polymers.

| Functional Group | Potential Role in Material Design | Example Material Class |

| Dinitro-pyridine Core | Electron-accepting unit, charge-transfer complex formation | Organic conductors, sensors |

| Nitro Groups | Hydrogen bond acceptor, coordination site for metals | Supramolecular assemblies, energetic materials researchgate.net |

| Ethylthio Group | Modulates solubility, potential for oxidation, coordination to soft metals | Processable polymers, metal-organic frameworks |

| Pyridine Nitrogen | Hydrogen bond acceptor, metal coordination site | Catalysts, photoactive materials |

This table summarizes the potential roles of the different functional moieties within the this compound scaffold in the design of advanced materials.

Computational Screening and Machine Learning Approaches for Novel Reactivity Prediction

Predicting the outcome of chemical reactions is a fundamental challenge in chemistry. Computational screening and machine learning (ML) are emerging as powerful tools to address this challenge, moving beyond expert-driven rules to data-driven discovery. neurips.cc For a molecule like this compound, these approaches can predict novel reactivity, screen for potential applications, and guide experimental efforts.

Quantum Chemistry and Reactivity Descriptors: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to compute a variety of molecular descriptors. nih.govacs.org These descriptors, including orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges, provide quantitative insights into the molecule's reactivity. For example, they can identify the most likely sites for nucleophilic or electrophilic attack, information that is crucial for planning new synthetic routes.

Machine Learning Models: By training ML models on large datasets of known reactions or molecular properties, it is possible to build predictive tools. neurips.ccacs.org For this compound, an ML model could:

Predict Mutagenicity or Toxicity: Models have been successfully developed to predict the mutagenicity of nitroaromatic compounds based on their structural features. nih.govacs.orgnih.gov

Forecast Reaction Outcomes: Predict the major products when the compound is subjected to a new set of reagents or conditions. neurips.cc

Screen for Biological Activity: In silico screening of pyridine derivatives against biological targets is a common practice in drug discovery, and similar methods could predict potential bio-activities for this compound. nih.govresearchgate.net

| Computational Method | Application to this compound | Information Gained |

| Density Functional Theory (DFT) | Calculation of electronic structure and properties | Maps of electrophilic/nucleophilic sites, reaction pathway energies acs.org |

| QSAR (Quantitative Structure-Activity Relationship) | Modeling relationships between structure and a specific property | Prediction of properties like mutagenicity or receptor binding affinity nih.gov |

| Machine Learning (Classification) | Training a model to classify the compound based on fingerprints | Predicting whether a reaction will be productive or not neurips.cc |

| Machine Learning (Regression) | Training a model to predict a continuous value | Predicting reaction yield, rate, or a specific property value (e.g., LC50) nih.gov |

This table outlines various computational and machine learning approaches and their potential applications in predicting the reactivity and properties of this compound.

Q & A

Q. Optimization Strategies :

- Monitor reaction progress using TLC or HPLC to identify byproducts .

- Adjust stoichiometry (e.g., excess ethyl thiol to drive substitution) and use inert atmospheres to prevent oxidation.

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to improve final yield .

How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Identify proton environments (e.g., ethylthio group δ ~2.5–3.0 ppm; aromatic protons δ ~8.5–9.5 ppm). Compare with computed chemical shifts using tools like ACD/Labs or Gaussian.

- FT-IR : Verify nitro group stretches (~1520 cm⁻¹ and 1350 cm⁻¹) and C-S bonds (~650 cm⁻¹) .

- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₇H₇N₃O₄S).

- Elemental Analysis : Validate empirical formula (e.g., C: 34.02%, H: 2.83%, N: 16.98%) .

What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

Liquid-Liquid Extraction : Use dichloromethane/water to separate organic-phase products from polar byproducts.

Recrystallization : Optimize solvent pairs (e.g., ethanol/water) by testing solubility at varying temperatures.

Column Chromatography : Employ silica gel with a gradient eluent (e.g., hexane → ethyl acetate) for challenging separations. Monitor fractions via UV-vis at 254 nm .

Critical Note : Avoid excessive heating during rotary evaporation to prevent nitro group decomposition .

How can crystallographic data resolve ambiguities in the molecular configuration of this compound?

Advanced Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality via pre-screening with a polarizing microscope.

- Structure Refinement : Apply SHELXL for small-molecule refinement. Address disorder in ethylthio groups using PART and ISOR commands .

- Validation Tools : Check for missed symmetry (PLATON) and hydrogen bonding networks (Mercury). Resolve data contradictions (e.g., R-factor >5%) by re-examining thermal parameters or solvent masking .

How should researchers analyze conflicting spectral data (e.g., NMR vs. computational predictions)?

Advanced Methodological Answer:

Error Source Identification :

- Experimental Artifacts : Check for solvent peaks (e.g., residual DMSO in NMR) or incomplete relaxation delays.

- Computational Limitations : Verify basis set adequacy (e.g., B3LYP/6-311+G(d,p) for nitro groups) and solvent model accuracy (IEF-PCM vs. explicit solvation) .

Cross-Validation :

- Compare IR and Raman spectra to confirm vibrational modes.

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

What advanced analytical methods can quantify trace impurities in this compound samples?

Advanced Methodological Answer:

- UHPLC-QTOF-MS : Achieve ppb-level detection with a C18 column (1.7 µm particles) and 0.1% formic acid/acetonitrile gradient. Use targeted MS/MS for nitro-containing impurities.

- NMR Relaxometry : Detect low-concentration species via ¹H T₁/T₂ relaxation times in DMSO-d₆ .

- Validation : Perform spike-and-recovery experiments (80–120% recovery acceptable) and assess inter-day precision (RSD <5%) .

How can researchers design experiments to study the reactivity of the ethylthio group in this compound?

Advanced Methodological Answer:

Kinetic Studies :

- Monitor S-alkylation rates under varying conditions (pH, temperature) via UV-vis kinetics (λ = 300–400 nm for nitro transitions).

Computational Modeling :

- Use DFT (e.g., M06-2X/def2-TZVP) to calculate reaction barriers for nucleophilic attacks.

Competitive Experiments :

- Compare reactivity with analogs (e.g., methylthio vs. ethylthio) using GC-MS to track product distributions .

What strategies mitigate decomposition of this compound during long-term storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.